molecular formula C6H7BrO B1268619 3-(2-Bromoethyl)furan CAS No. 98126-46-6

3-(2-Bromoethyl)furan

Cat. No. B1268619
CAS RN: 98126-46-6
M. Wt: 175.02 g/mol
InChI Key: ORNSEMITWVIZSU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of furan derivatives, including “3-(2-Bromoethyl)furan,” typically involves strategies such as palladium-catalyzed cyclization reactions and base-mediated tandem addition-cyclization processes. For example, Ma & Li (2000) have shown that 3-allylic polysubstituted furans can be synthesized via a palladium-catalyzed cyclization reaction of allylic bromides with differently substituted 1,2-allenyl ketones, hinting at methodologies potentially applicable to the synthesis of “3-(2-Bromoethyl)furan” (Ma & Li, 2000).

Molecular Structure Analysis

The molecular structure of “3-(2-Bromoethyl)furan” derivatives can be analyzed through crystallographic studies, as demonstrated by Xiao et al. (2010), who studied a closely related compound. Such analyses reveal intricate details about the spatial arrangement of atoms, intramolecular interactions, and how these aspects influence the compound's reactivity and properties (Xiao et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of “3-(2-Bromoethyl)furan” involves its participation in various organic transformations, including nucleophilic substitutions and palladium-mediated coupling reactions. Gill et al. (2008) have developed a method for the synthesis of 2-bromo-3-aroyl-benzo[b]furans, employing the 2-bromo group as a versatile handle for further chemical modifications, suggesting similar reactivity could be explored with “3-(2-Bromoethyl)furan” (Gill et al., 2008).

Scientific Research Applications

  • Epoxy Resins

    • Furan derivatives are used in the synthesis of epoxy resins .
    • The processes involved in the monomers preparation, such as reductive amination, etherification, esterification and carbonatation are listed .
    • The influence of the substituents on furan moieties (O, CO, CH 2 ) and the spacer between these groups have also been evaluated .
  • Pharmaceuticals, Resin, Agrochemicals, and Lacquers

    • Furan is processed from furfural, which is an organic compound obtained from biomass feedstock .
    • It is used to produce pharmaceuticals, resin, agrochemicals, and lacquers .
    • It is a key starting material for a variety of industries for the preparation of many useful products .
  • Furan Platform Chemicals

    • Furan platform chemicals (FPCs) are directly available from biomass (furfural and 5-hydroxy-methylfurfural) .
    • The manufacture and uses of FPCs are discussed .
  • Furan Platform Chemicals Beyond Fuels and Plastics

    • Furan platform chemicals (FPCs) are directly available from biomass (furfural and 5-hydroxy-methylfurfural) .
    • The manufacture and uses of FPCs are discussed .
    • The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .
  • Furan Synthesis

    • Furan synthesis involves a mild oxidation of alkyl enol ethers to enals .
    • This methodology tolerates a diverse array of functional groups, while allowing the formation of di-, tri-, and tetrasubstituted olefins .
    • The application of this methodology to intramolecular reactions of alkyl enol ethers containing pendant alcohols provides furan and 2,5-dihydrofuran products .
  • Epoxy Resins

    • Furan derivatives are used in the synthesis of epoxy resins .
    • Epoxy resins have widely been involved in many applications including coatings, composites, electronic devices and as thermosets in aerospace industries .
  • Conjugated Furans

    • Furan, its oxygen congener, and furan derivatives have received comparatively less attention due to their intrinsic instability .
    • Incorporating furan into conjugated systems can confer many benefits, including increases in conjugation, improved solubility, and better transport properties .
    • This Concept Article presents recent advances in furans containing conjugated materials .
  • Biological Transformations of Furanic Platform Molecules

    • Furfural and 5-HMF formed during the lignocellulosic pre-treatment remain in the aqueous hydrolysates that are used as fermentable sugars .
    • Aldehydes in general are very toxic to living cells, since they cause great damage to proteins, nucleic acids, and organelles through the formation of reactive oxygen species and also inhibit essential enzymes in primary metabolism .

Safety And Hazards

The safety data sheet for “3-(2-Bromoethyl)furan” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is also suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life and may cause long-term adverse effects in the aquatic environment .

properties

IUPAC Name

3-(2-bromoethyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrO/c7-3-1-6-2-4-8-5-6/h2,4-5H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNSEMITWVIZSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20348976
Record name 3-(2-bromoethyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromoethyl)furan

CAS RN

98126-46-6
Record name 3-(2-bromoethyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
LD Foland, OHW Decker… - Journal of the American …, 1989 - ACS Publications
The synthesis of isoarnebifuranone is reported. This compound was established to have the E stereochemistry, which had previously been suggested for the natural product …
Number of citations: 64 pubs.acs.org
JB Sperry, CR Whitehead, I Ghiviriga… - The Journal of …, 2004 - ACS Publications
The preparation of annulated furan systems as key synthetic intermediates through the application of a two-step annulation involving an electrochemical ring closure between a furan …
Number of citations: 77 pubs.acs.org
AS Makarov, MG Uchuskin, IV Trushkov - Synthesis, 2018 - thieme-connect.com
Recent developments on the transformations of furans under oxidative conditions toward the total synthesis of complex natural compounds are discussed. Reactions and methods are …
Number of citations: 48 www.thieme-connect.com
MS Beeson - 1988 - search.proquest.com
Furans have been synthesized by a variety of methods; however, each approach contains specific restraints which limit the substituents that can be appended to the furan ring. The …
Number of citations: 2 search.proquest.com
SM King, SB Herzon - The Alkaloids: Chemistry and Biology, 2014 - Elsevier
Research in the hasubanan and acutumine alkaloid fields up to 1970 was discussed under “morphine alkaloids” in Volume 13 of this chapter. Advances in the field of hasubanan …
Number of citations: 25 www.sciencedirect.com
T Fallon, AC Willis, MN Paddon-Row… - The Journal of Organic …, 2014 - ACS Publications
An examination of Diels–Alder reactions of furan-containing analogues of dendralenes has revealed complex and fascinating reaction sequences, which chart the inherent site and …
Number of citations: 16 pubs.acs.org
SM King - 2014 - search.proquest.com
Total Syntheses of Hasubanan and Acutumine Alkaloids And Development of a Method for the Selective Reduction of Alkenyl Halides Sandra Marie King 2014 The hausbanan and …
Number of citations: 0 search.proquest.com
H Yin - 2014 - search.proquest.com
We have discovered a practical general method for the preparation of diverse 2-halomethylene-4-cyclopentene-1, 3-diones and/or 2-halo-1, 4-benzoquinones. An in-depth study of the …
Number of citations: 4 search.proquest.com
LS Xu - 1990 - search.proquest.com
The first Chapter of this work describes the synthesis of highly substituted $ p $-chlorophenols from the thermal rearrangement of 4-chlorocyclobutenones. The 4-chlorocyclobutenones …
Number of citations: 0 search.proquest.com
U Hersel, M Steck, K Seifert - European Journal of Organic …, 2000 - Wiley Online Library
A new route for the synthesis of 2,7‐ and 7‐functionalized labdanes starts from (R)‐carvone (1). 11‐Nordrim‐7‐en‐9‐one (15) is an appropriate starting material for the total synthesis of …

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